4-Methoxy-2(5H)-furanone

Vue d'ensemble

Description

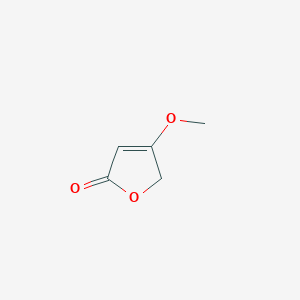

4-Methoxy-2(5H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring with a methoxy group at the 4-position and a ketone group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2(5H)-furanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne can yield the desired furanone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-2(5H)-furanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

4-Methoxy-2(5H)-furanone serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for creating intermediates in drug synthesis and other chemical processes .

Bromination Reactions

Research has demonstrated that this compound can undergo bromination reactions, yielding several brominated derivatives. For instance, treatment with N-bromosuccinimide (NBS) under specific conditions results in the formation of 3-bromo-4-methoxy-2(5H)-furanone and other derivatives . These derivatives can serve as intermediates for further chemical transformations.

Biological Research

Enzyme Interactions and Metabolic Pathways

The compound's structural properties make it an interesting subject for studies related to enzyme interactions and metabolic pathways. It can act as a substrate for various enzymes, influencing biochemical processes within living organisms. This aspect is particularly relevant in understanding how such compounds can affect metabolic functions.

Medicinal Chemistry

Potential Therapeutic Applications

Ongoing research is investigating the potential therapeutic applications of this compound. It has been identified as a precursor in drug synthesis, indicating its utility in developing new pharmaceuticals. The compound's unique reactivity may allow for the creation of novel therapeutic agents that target specific biological pathways.

Industrial Applications

Fragrance and Flavor Industry

In the industrial sector, this compound is utilized in the production of fragrances and flavors. Its pleasant aroma makes it suitable for use in food products, cosmetics, and household items . The compound's sensory properties are harnessed to enhance product appeal.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Applications |

|---|---|---|

| 4-Hydroxy-2-quinolones | Contains a quinolone ring | Antimicrobial agents |

| Indole Derivatives | Features an indole ring | Pharmaceutical intermediates |

| 5-Hydroxy-4-methyl-2(5H)-furanone | Similar furanone structure but with hydroxyl group | Flavoring agent |

Case Studies and Research Findings

- Synthesis of Brominated Derivatives : A study conducted by Reffstrup and Boll (1979) explored the bromination of this compound. The researchers successfully produced multiple brominated compounds through controlled reactions with NBS, highlighting its versatility as a synthetic intermediate .

- Metabolic Studies : Investigations into the metabolic pathways involving this compound have shown its potential role in enzyme interactions. These studies are crucial for understanding how this compound can influence biological systems and contribute to metabolic processes.

- Flavoring Applications : The compound has been identified in natural sources such as Narthecium asiaticum, where it contributes to flavor profiles. Its use in food products demonstrates its significance in the flavoring industry and highlights its natural occurrence .

Mécanisme D'action

The mechanism of action of 4-Methoxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through binding to active sites on enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

4-Hydroxy-2-quinolones: These compounds share a similar furanone structure but differ in the presence of a quinolone ring.

Indole Derivatives: Indole derivatives have a similar heterocyclic structure but contain an indole ring instead of a furanone ring.

Uniqueness: 4-Methoxy-2(5H)-furanone is unique due to its specific functional groups and reactivity. Its methoxy and ketone groups confer distinct chemical properties, making it valuable in various synthetic and research applications.

Activité Biologique

4-Methoxy-2(5H)-furanone is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the furanone family, characterized by a furan ring with a methoxy group at the 4-position. Its unique chemical structure influences its reactivity and biological activity. The compound's ability to induce oxidative stress in cells is particularly significant for its antibacterial properties.

Antibacterial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus . The mechanism of action involves the induction of reactive oxygen species (ROS), which disrupts cellular processes and damages essential proteins for bacterial survival.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Induction of reactive oxygen species |

| Bacillus subtilis | 64 µg/mL | Disruption of cellular functions |

| Escherichia coli | 128 µg/mL | Membrane damage and oxidative stress |

Biofilm Inhibition

This compound has also been investigated for its ability to inhibit biofilm formation, which is critical in treating chronic infections. Studies indicate that this compound can effectively prevent biofilm formation by various pathogenic bacteria, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Table 2: Biofilm Preventing Concentrations (BPC)

| Bacterial Strain | Biofilm Preventing Concentration (BPC) | Corresponding MIC Value |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL | 128 µg/mL |

The biological activity of this compound is primarily attributed to its ability to generate ROS within bacterial cells. This oxidative stress leads to:

- Protein Damage : Essential proteins are damaged, impairing bacterial survival.

- Membrane Disruption : The integrity of the bacterial membrane is compromised, leading to cell lysis.

- Altered Cellular Functions : Key metabolic pathways are disrupted due to oxidative damage.

Case Studies

In one study, the efficacy of this compound was evaluated in vitro against multi-drug resistant strains of Staphylococcus aureus . The results indicated that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation compared to control groups .

Another investigation focused on the compound's potential as a therapeutic agent in treating chronic wounds infected with biofilm-forming bacteria. The study found that topical application of this compound led to a marked reduction in biofilm density and improved healing outcomes in animal models .

Propriétés

IUPAC Name |

3-methoxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYDEHILKLSVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349193 | |

| Record name | 4-Methoxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69556-70-3 | |

| Record name | 4-Methoxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the toxicological profile of 4-Methoxy-2(5H)-furanone?

A: While its isomer, 3-Methoxy-2(5H)-furanone, is a known nephrotoxin found in plants like Narthecium ossifragum and Narthecium asiaticum Maxim, research indicates that this compound does not exhibit the same toxicity. Studies in goats showed that this compound did not cause kidney damage even at doses as high as 60 mg/kg live weight, unlike its isomer which induced nephrotoxicity at significantly lower doses [].

Q2: Has this compound been found in any natural sources?

A: Yes, this compound has been identified in Narthecium asiaticum Maxim leaves, alongside its toxic isomer 3-Methoxy-2(5H)-furanone and another furanone derivative, 5-hydroxy-4-methoxy-2(5H)-furanone [].

Q3: Are there any synthetic routes to produce this compound derivatives?

A: Research describes the synthesis of various this compound derivatives. One example is the reaction of cis-dihydroxykawainol with potassium hydroxide in methanol, which yields a mixture of erythro- and threo-butenolides through a ring contraction process []. These butenolides are structurally related to this compound and highlight potential synthetic pathways for its derivatives.

Q4: Are there any analytical techniques available to differentiate between this compound and its isomer 3-Methoxy-2(5H)-furanone?

A: While specific analytical methods were not described in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to differentiate between the two isomers []. These techniques allow for the precise determination of the structural differences, confirming the position of the methoxy group on the furanone ring.

Q5: Are there any known applications of this compound in organic synthesis?

A: Although specific applications of this compound were not detailed in the provided research, its structure suggests potential as a building block in organic synthesis. For instance, the related compound this compound served as a starting material in the total synthesis of the antitumor agent roseophilin [], highlighting the potential utility of such furanone derivatives in complex molecule synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.